molecular formula C19H18Cl2N2S B14385738 1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole CAS No. 89440-16-4

1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole

Cat. No.: B14385738
CAS No.: 89440-16-4
M. Wt: 377.3 g/mol
InChI Key: LBPOAKMDMMMLOC-UHFFFAOYSA-N
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Description

1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole is a complex organic compound characterized by the presence of dichlorophenyl, sulfanyl, methyl, phenyl, and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the dichlorophenyl sulfanyl intermediate: This step involves the reaction of 3,4-dichlorophenyl thiol with an appropriate halogenated precursor under controlled conditions.

    Alkylation: The intermediate is then alkylated with a methyl-phenyl compound to form the desired sulfanyl-phenylpropyl structure.

    Imidazole ring formation: The final step involves the cyclization of the intermediate with an imidazole precursor under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone
  • 1-(3,4-Dichlorophenyl)-3-((4-methylphenyl)sulfanyl)-1-propanone
  • 1-(3,4-Dichlorophenyl)-3-((4-fluorophenyl)sulfanyl)-1-propanone

Uniqueness

1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in research and industrial applications.

Properties

CAS No.

89440-16-4

Molecular Formula

C19H18Cl2N2S

Molecular Weight

377.3 g/mol

IUPAC Name

1-[1-(3,4-dichlorophenyl)sulfanyl-2-methyl-2-phenylpropyl]imidazole

InChI

InChI=1S/C19H18Cl2N2S/c1-19(2,14-6-4-3-5-7-14)18(23-11-10-22-13-23)24-15-8-9-16(20)17(21)12-15/h3-13,18H,1-2H3

InChI Key

LBPOAKMDMMMLOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(N2C=CN=C2)SC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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